1-Ethyl-2-pyrrolidinone
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-Ethyl-2-pyrrolidinone often involves multi-step chemical processes that include the use of L-proline and hydroxy-L-proline as main materials, showcasing the compound's versatility and reactivity. These processes are characterized by their ability to produce complex structures, including those with significant optical activity and those that form supramolecular structures through hydrogen bonding (Fu et al., 2006).
Molecular Structure Analysis
The molecular structure of derivatives of 1-Ethyl-2-pyrrolidinone is often elucidated using single-crystal X-ray diffraction analysis. This technique has revealed that these compounds can form intricate supramolecular architectures through intermolecular hydrogen bonding, highlighting the compound's ability to engage in complex molecular interactions. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds (Fu et al., 2006).
Chemical Reactions and Properties
1-Ethyl-2-pyrrolidinone and its derivatives participate in various chemical reactions, including Lewis acid-catalyzed reactions, which lead to the synthesis of pyrrolidine and tetrahydroquinoline derivatives. These reactions demonstrate the compound's reactivity and its potential as a precursor for the synthesis of complex organic molecules (Jian-Mei Lu & Min Shi, 2007).
Physical Properties Analysis
The physical properties of 1-Ethyl-2-pyrrolidinone derivatives, such as crystal structure, are determined using various analytical techniques, including X-ray crystallography. These analyses reveal detailed information about the compound's solid-state structure, which is essential for designing materials with specific properties (Y. L. Fur et al., 1995).
Chemical Properties Analysis
Studies on the chemical properties of 1-Ethyl-2-pyrrolidinone focus on its reactivity and interactions with other compounds. For example, its behavior in charge transfer complexes and reactions with iodine and halogens has been explored, providing insights into its electron donor capabilities and its potential use in synthesizing novel organic compounds (P. Ruostesuo et al., 1988).
Scientific Research Applications
1. Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea
- Application Summary: 1-Ethyl-2-pyrrolidinone is used in the isolation of N-Ethyl-2-pyrrolidinone-substituted flavanols (EPSF) from white tea. These compounds are markers for long-term stored white teas .
- Methods of Application: The isolation process involves the use of centrifugal partition chromatography (CPC). Two different biphasic solvent systems were used for independent pre-fractionation experiments. After size-exclusion and semi-preparative reversed-phase liquid chromatography, the EPSF compounds were recovered .
- Results: 6.4 mg of R-EGCG-cThea and 2.9 mg of S-EGCG-cThea were recovered with purities over 95%. Both compounds showed in vitro inhibition effects on α-glucosidase .
2. Synthesis of Alkaloids and Unusual β-Amino Acids
- Application Summary: 1-Ethyl-2-pyrrolidinone is used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
- Results: The results or outcomes of these syntheses are not provided in the source .
3. Transdermal Absorption Enhancement
- Application Summary: 1-Ethyl-2-pyrrolidinone is a transdermal absorption-enhancing compound. It has been studied for its effect on multilamellar liposome of stratum corneum lipid .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources .
- Results: The results or outcomes of these studies are not provided in the sources .
4. Drug Discovery
- Application Summary: The five-membered pyrrolidine ring, which is a part of 1-Ethyl-2-pyrrolidinone, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods of Application: The specific methods of synthesis are not detailed in the source .
- Results: The results or outcomes of these syntheses are not provided in the source .
5. Surface Treatment and Paint Stripper
- Application Summary: 1-Ethyl-2-pyrrolidinone is used as a solvent for surface treatment of textiles, resins, and metal coated plastics or as a paint stripper .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes of these applications are not provided in the source .
6. Coir Fiber Modification
- Application Summary: 1-Ethyl-2-pyrrolidinone was used to modify coir fiber (from Cocos nucifera) by photocuring .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes of this application are not provided in the source .
7. Inkjet Cartridges
- Application Summary: 2-Pyrrolidone, which is a part of 1-Ethyl-2-pyrrolidinone, is used in inkjet cartridges .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes of this application are not provided in the source .
8. Preparation of Polyphenylene Sulfide
- Application Summary: 1-Ethyl-2-pyrrolidinone is used as a solvent in the commercial preparation of polyphenylene sulfide .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes of this application are not provided in the source .
9. Synthesis of Biologically Active Compounds
- Application Summary: The five-membered pyrrolidine ring, which is a part of 1-Ethyl-2-pyrrolidinone, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods of Application: The specific methods of synthesis are not detailed in the source .
- Results: The results or outcomes of these syntheses are not provided in the source .
properties
IUPAC Name |
1-ethylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-7-5-3-4-6(7)8/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPGARUNNKGOBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044413 | |
Record name | 1-Ethyl-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless to light yellow liquid with an amine odor; [ECHA - Proposal for Harmonised Classification and Labelling] Colorless liquid; [Taminco MSDS] | |
Record name | 2-Pyrrolidinone, 1-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Ethyl-2-pyrrolidone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19359 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.1 [mmHg] | |
Record name | N-Ethyl-2-pyrrolidone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19359 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Ethyl-2-pyrrolidinone | |
CAS RN |
2687-91-4 | |
Record name | N-Ethyl-2-pyrrolidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2687-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl pyrrolidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyrrolidinone, 1-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Ethyl-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.409 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL PYRROLIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0229SX1CW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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